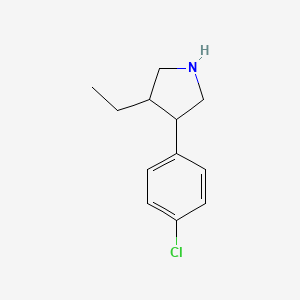

3-(4-Chlorophenyl)-4-ethylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chlorophenyl)-4-ethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-chlorophenyl group and an ethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-4-ethylpyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Studied for its potential as a pharmacophore in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(4-Chlorophenyl)-4-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

3-(4-Chlorophenyl)-4-methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.

3-(4-Bromophenyl)-4-ethylpyrrolidine: Similar structure but with a bromine atom instead of a chlorine atom.

3-(4-Chlorophenyl)-4-propylpyrrolidine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: 3-(4-Chlorophenyl)-4-ethylpyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the ethyl group on the pyrrolidine ring can confer distinct properties that differentiate it from other similar compounds.

Activité Biologique

3-(4-Chlorophenyl)-4-ethylpyrrolidine is a compound of interest due to its potential therapeutic applications and biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16ClN

- Molecular Weight : 211.72 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in various neuropsychiatric conditions.

Biological Activity

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

- Anticancer Potential : Investigations into the anticancer effects of this compound have shown promise in inhibiting the proliferation of cancer cells. The mechanism may involve the induction of apoptosis or cell cycle arrest, particularly in breast and colon cancer cell lines.

- Neuropharmacological Effects : The compound has been studied for its potential neuroprotective effects, with implications for treating conditions like depression and anxiety. By modulating neurotransmitter levels, it may help alleviate symptoms associated with these disorders.

Case Studies

- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

- Neuropharmacological Assessment : In a rodent model of depression, administration of this compound resulted in significant reductions in immobility time in the forced swim test, indicating potential antidepressant effects .

Comparative Analysis

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate | Disruption of cell membranes |

| Anticancer | High | Induction of apoptosis |

| Neuropharmacological | Promising | Modulation of serotonin and dopamine levels |

Future Directions

Further research is necessary to elucidate the full range of biological activities associated with this compound. Key areas for future studies include:

- Detailed Pharmacokinetics and Toxicology : Understanding how this compound behaves in vivo will be crucial for assessing its therapeutic potential.

- Mechanistic Studies : More comprehensive studies are needed to clarify the specific molecular targets affected by this compound.

- Clinical Trials : Ultimately, clinical trials will be essential to determine the efficacy and safety profile of this compound in human subjects.

Propriétés

Formule moléculaire |

C12H16ClN |

|---|---|

Poids moléculaire |

209.71 g/mol |

Nom IUPAC |

3-(4-chlorophenyl)-4-ethylpyrrolidine |

InChI |

InChI=1S/C12H16ClN/c1-2-9-7-14-8-12(9)10-3-5-11(13)6-4-10/h3-6,9,12,14H,2,7-8H2,1H3 |

Clé InChI |

QJTOPRGABLLXPF-UHFFFAOYSA-N |

SMILES canonique |

CCC1CNCC1C2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.